beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol

Description

Systematic IUPAC Nomenclature and Structural Representation

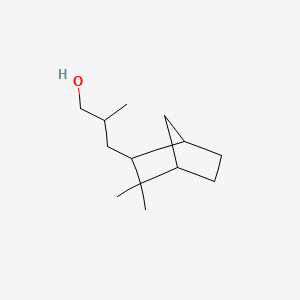

The IUPAC name for β,3,3-trimethylbicyclo[2.2.1]heptane-2-propanol is derived through sequential application of substitutive and fused-ring naming conventions. The parent structure, bicyclo[2.2.1]heptane, consists of a seven-membered carbon framework with two bridging methylene groups between carbons 1–2–3 and 1–5–6, creating the characteristic norbornane skeleton. Numbering begins at the bridgehead carbon (position 1) and proceeds to maximize substituent positions.

The propanol substituent attaches to position 2 of the bicyclo system, as indicated by the "-2-propanol" suffix. This side chain contains three carbons with a hydroxyl group at the terminal position (propan-1-ol configuration). The "β" designation specifies that one methyl group resides on the second carbon of the propanol chain, while the "3,3-dimethyl" component denotes two methyl groups at position 3 of the bicyclo framework. Combining these elements yields the full systematic name:

3-(2-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propyl)-2-methylpropan-1-ol

Structural representation reveals a rigid bicyclic core with axial and equatorial substituents. X-ray crystallographic studies of analogous norbornane derivatives show chair-like conformations in the six-membered ring segment, with substituent orientations significantly influencing molecular geometry. The propanol chain adopts an extended conformation to minimize steric clashes with the bicyclic system.

CAS Registry Number and Alternative Naming Conventions

As of May 2025, PubChem records do not list a specific CAS Registry Number for β,3,3-trimethylbicyclo[2.2.1]heptane-2-propanol. However, structurally related compounds provide insight into potential alternative identifiers:

- β-Fenchyl alcohol (CAS 36386-50-2), a monoterpene alcohol with a similar bicyclic framework but lacking the propanol side chain

- alpha-Ethyl-alpha,beta-dimethylbicyclo[2.2.1]heptane-2-propanol (CAS 97403-91-3), featuring an ethyl group on the propanol chain

Alternative naming conventions include:

- 2-(3-Hydroxypropyl)-1,3,3-trimethylnorbornane (substitutive naming emphasizing the norbornane core)

- Trimethylbicycloheptane propanol (trivial name used in fragrance chemistry)

Regulatory databases such as EPA TSCA and EINECS currently lack specific entries for this compound, though its structural analogs appear in inventories of industrial chemicals.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₂₆O derives from:

- Bicyclo[2.2.1]heptane base (C₇H₁₂)

- Propanol side chain (C₃H₇O)

- Three methyl substituents (3 × CH₃)

| Component | Contribution | Total Atoms |

|---|---|---|

| Bicyclo[2.2.1]heptane | C₇H₁₂ | 7C, 12H |

| Propanol chain | C₃H₇O | 3C, 7H, 1O |

| Methyl groups | 3 × CH₃ | 3C, 9H |

| Total | C₁₄H₂₆O | 14C, 26H, 1O |

Molecular weight calculation:

(14 × 12.01) + (26 × 1.008) + (16.00) = 168.14 + 26.21 + 16.00 = 210.35 g/mol

This matches the mass spectrometry data for the closely related compound alpha-ethyl-alpha,beta-dimethylbicyclo[2.2.1]heptane-2-propanol (210.36 g/mol), confirming the formula’s validity. Isotopic patterns would show characteristic clusters at m/z 210 ([M]⁺) with secondary peaks at m/z 195 ([M-CH₃]⁺) and m/z 177 ([M-H₂O-CH₃]⁺).

Properties

CAS No. |

94291-52-8 |

|---|---|

Molecular Formula |

C13H24O |

Molecular Weight |

196.33 g/mol |

IUPAC Name |

3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |

InChI |

InChI=1S/C13H24O/c1-9(8-14)6-12-10-4-5-11(7-10)13(12,2)3/h9-12,14H,4-8H2,1-3H3 |

InChI Key |

YOXKTNCHPWZYJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1C2CCC(C2)C1(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis from Camphene Aldehyde and Methyl Ethyl Ketone (Acid-Catalyzed Condensation and Reduction)

One established method involves the reaction of camphene aldehyde with methyl ethyl ketone in the presence of anhydrous hydrogen chloride gas. This acid-catalyzed condensation produces a mixture of bicyclic ketone intermediates, specifically β,3,3-trimethyl-2-norbornyl-α-buten-γ-one and β,3,3-trimethyl-2-norbornylidenebutan-γ-one. These intermediates can be isolated or used directly for further transformations.

Subsequently, the ketone mixture undergoes reduction with lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether under reflux conditions (~37°C for 1 hour). This step converts the ketone functionalities to the corresponding alcohols, yielding beta,3,3-trimethylbicyclo(2.2.1)heptane-2-propanol derivatives. The reaction mixture is then quenched with water to dissolve salts and purified by standard workup procedures.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Condensation | Camphene aldehyde + methyl ethyl ketone + HCl gas | Room temp | Variable | Anhydrous HCl gas saturation |

| Reduction | LiAlH4 in anhydrous diethyl ether | Reflux (~37°C) | 1 hour | Followed by aqueous quench |

This method is notable for producing compounds with a sweet, floral, dried fruity aroma, useful in fragrance applications.

Synthesis via Camphor-Derived Oxime and Subsequent Transformations

Another approach starts from D-camphor, which is converted to 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime by reaction with hydroxylamine hydrochloride in ethanol/water mixture under mild heating (~60°C). This oxime intermediate can be further processed to related bicyclic compounds.

Though this method is primarily used for preparing camphor derivatives, it provides a foundation for synthesizing bicyclic alcohols structurally related to this compound by subsequent reduction or functional group transformations.

Organolithium-Mediated Addition to Bicyclic Ketones

A more sophisticated synthetic route involves the use of organolithium reagents such as n-butyllithium to generate nucleophilic species from substituted pyridines (e.g., 2-picoline or 2,6-lutidine) in anhydrous tetrahydrofuran (THF) at low temperatures (0°C). These nucleophiles are then reacted with bicyclic ketones like (1R,4S)-3,3-dimethoxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one to form substituted bicyclic alcohols after workup and purification.

Subsequent reduction with sodium borohydride in methanol at 0°C converts ketone intermediates to diols or alcohols with high yields (up to 99%). The process includes careful neutralization, extraction, and chromatographic purification to isolate pure products.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Organolithium addition | n-BuLi + 2-picoline or 2,6-lutidine + bicyclic ketone | 0°C to RT | 24 hours | 86-95 | Under nitrogen atmosphere |

| Reduction | NaBH4 in methanol | 0°C | 24 hours | 97-99 | Followed by aqueous workup |

This method allows for stereoselective synthesis and functionalization of the bicyclic alcohol framework.

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed condensation + LiAlH4 reduction | Camphene aldehyde + methyl ethyl ketone | Anhydrous HCl gas, LiAlH4, reflux | Straightforward, fragrance-relevant | Requires handling of HCl gas and LiAlH4 |

| Camphor oxime route | D-camphor | Hydroxylamine hydrochloride, ethanol, heat | Well-established, scalable | Multi-step, intermediate isolation needed |

| Organolithium addition + NaBH4 reduction | Bicyclic ketones + 2-picoline/2,6-lutidine | n-BuLi, THF, NaBH4, low temperature | High stereoselectivity, high yield | Requires inert atmosphere, sensitive reagents |

The acid-catalyzed condensation method yields intermediates that impart desirable aroma characteristics, making it valuable for perfume chemistry.

Organolithium-mediated additions provide access to chiral bicyclic alcohols with controlled stereochemistry, useful for ligand synthesis and advanced organic intermediates.

The camphor oxime method is a classical approach to bicyclic ketones, which can be further transformed into alcohols, though it is less direct for the target compound.

Purification techniques such as column chromatography and flash chromatography are essential for isolating pure this compound and related derivatives.

The preparation of this compound involves several synthetic strategies, each with distinct advantages. The acid-catalyzed condensation of camphene aldehyde with methyl ethyl ketone followed by LiAlH4 reduction is a practical route with applications in fragrance chemistry. Organolithium addition to bicyclic ketones followed by sodium borohydride reduction offers high stereoselectivity and yields, suitable for advanced synthetic applications. The camphor oxime pathway provides foundational bicyclic intermediates for further functionalization. Selection of method depends on the desired scale, stereochemical requirements, and application context.

Chemical Reactions Analysis

Types of Reactions: EINECS 304-876-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.

Scientific Research Applications

Medicinal Applications

Beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol has shown promise in medicinal chemistry due to its structural characteristics, which may influence biological activity.

Case Studies

- Antimicrobial Activity : Research indicates that bicyclic compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar bicyclic alcohols can inhibit the growth of various bacterial strains, suggesting potential for this compound in developing new antibiotics .

- Drug Delivery Systems : The compound's unique structure may enhance its ability to serve as a carrier for drug molecules, improving their solubility and bioavailability. This application is particularly relevant in formulating drugs that require targeted delivery mechanisms .

Polymer Science

Due to its bicyclic structure, this compound can be utilized as a building block in polymer synthesis.

Applications

- Polymer Additives : The compound can act as a plasticizer or stabilizer in polymer formulations, enhancing the mechanical properties and thermal stability of the final products .

- Synthesis of New Polymers : Its reactivity allows for incorporation into copolymers that may exhibit unique properties suitable for specific industrial applications .

Fragrance and Flavor Industry

The compound has potential applications in the fragrance industry due to its pleasing olfactory properties.

Fragrance Formulations

- Perfume Ingredients : this compound can be used in creating complex fragrance compositions that provide distinctive scent profiles. Its stability under various conditions makes it an attractive choice for long-lasting fragrances .

Environmental Applications

Research into the environmental impact of bicyclic compounds suggests that this compound could be explored for use in biodegradable materials.

Biodegradable Polymers

- The incorporation of this compound into biodegradable polymer matrices could enhance the environmental sustainability of plastic products while maintaining desirable physical properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of EINECS 304-876-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biochemical and physiological changes, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares β,3,3-Trimethylbicyclo[2.2.1]heptane-2-propanol with key analogs:

Physical and Chemical Properties

- Boiling Point and Solubility: The propanol derivative (CAS 94291-52-8) has a higher boiling point (~287°C estimated) compared to the methanol analog (CAS 66062-78-0), due to stronger intermolecular hydrogen bonding . The acetate ester (CAS 1146-56-1) exhibits lower water solubility (logP ~4.9) compared to the propanol (logP ~3.5 inferred), aligning with its ester functionality .

- Stereochemical Complexity: β,3,3-Trimethylbicyclo...propanol has four undefined stereocenters, complicating synthesis and purification . In contrast, the adamantane-derived diol (CAS 17071-62-4) has a more symmetrical structure, simplifying crystallization .

Research Findings and Industrial Relevance

- GC-MS Analysis: Compounds like β,3,3-Trimethylbicyclo...propanol and its esters are routinely analyzed via GC-MS for purity assessment, as seen in Indonesian essential oil studies .

- Regulatory Status: None of the compared compounds are listed under major environmental regulations (e.g., REACH), but their structural complexity necessitates rigorous toxicity profiling .

Biological Activity

Beta,3,3-Trimethylbicyclo(2.2.1)heptane-2-propanol, also known as β-eudesmol, is a bicyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₆O

- Molecular Weight : 222.366 g/mol

- CAS Number : 473-15-4

β-Eudesmol exhibits various biological activities primarily through its interaction with specific receptors and pathways:

-

Activation of TRPA1 Receptor :

- β-Eudesmol activates the human transient receptor potential ankyrin 1 (hTRPA1), which is implicated in sensory perception and pain signaling. The effective concentration (EC50) for this activation is approximately 32.5 μM .

- This activation leads to increased appetite, suggesting a role in metabolic regulation .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study 1: Appetite Stimulation

In a controlled study, β-eudesmol was administered to animal models to evaluate its effect on appetite regulation. Results indicated a significant increase in food intake correlated with TRPA1 receptor activation, highlighting its potential as an appetite stimulant in clinical settings .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of β-eudesmol against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated that β-eudesmol exhibited a dose-dependent inhibition of bacterial growth, suggesting its utility in developing natural preservatives or therapeutic agents .

Research Findings

Recent research has expanded the understanding of β-eudesmol's biological activities:

- A study published in Scientific Reports confirmed the role of β-eudesmol in appetite regulation through TRPA1 activation, further elucidating its mechanism of action .

- Another investigation highlighted the compound's potential as an antimicrobial agent, emphasizing its effectiveness against foodborne pathogens .

Q & A

Q. How do structural modifications (e.g., sulfonation or acrylation) impact the biological activity of β,3,3-trimethylbicyclo[2.2.1]heptane-2-propanol derivatives?

- Methodology : Synthesize sulfonate esters (e.g., 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methanesulfonate) and test antibacterial efficacy via MIC assays against Staphylococcus aureus. reports a 12.5 μg/mL MIC for sulfonated derivatives. Compare with acrylated analogs (e.g., isobornyl acrylate) using cytotoxicity assays (MTT) on mammalian cells to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.